P2X7 receptor antagonist-2

P2X7 purinergic receptor Calcium flux assay Species ortholog selectivity

P2X7 receptor antagonist-2 (CAS: 851269-75-5) is a synthetic small-molecule antagonist of the P2X7 purinergic receptor, a ligand-gated ion channel activated by extracellular ATP that mediates key neuroinflammatory and immune signaling cascades. Chemically designated as 1-benzyl-N-[(2,4-dichlorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide (C19H18Cl2N2O2; MW: 377.26 g/mol), this compound belongs to the pyrrolidinone carboxamide structural class.

Molecular Formula C19H18Cl2N2O2
Molecular Weight 377.3 g/mol
Cat. No. B12394883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP2X7 receptor antagonist-2
Molecular FormulaC19H18Cl2N2O2
Molecular Weight377.3 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NCC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C19H18Cl2N2O2/c20-16-7-6-14(17(21)9-16)10-22-19(25)15-8-18(24)23(12-15)11-13-4-2-1-3-5-13/h1-7,9,15H,8,10-12H2,(H,22,25)
InChIKeyNBEOSAFVNPGHAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

P2X7 Receptor Antagonist-2: A Specialized Research Tool for Neuroinflammation Studies


P2X7 receptor antagonist-2 (CAS: 851269-75-5) is a synthetic small-molecule antagonist of the P2X7 purinergic receptor, a ligand-gated ion channel activated by extracellular ATP that mediates key neuroinflammatory and immune signaling cascades . Chemically designated as 1-benzyl-N-[(2,4-dichlorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide (C19H18Cl2N2O2; MW: 377.26 g/mol), this compound belongs to the pyrrolidinone carboxamide structural class [1]. It serves as a research-use-only pharmacological tool for interrogating P2X7-dependent pathways in central nervous system inflammation, neurodegeneration, and related inflammatory conditions.

Why Generic Substitution Fails: Critical Divergence Among P2X7 Antagonists in Potency and Species Selectivity


Caution: High-strength, head-to-head comparative evidence for P2X7 receptor antagonist-2 against specific named analogs is severely limited in publicly available primary literature. The following assessment is therefore constrained to available data and cross-study comparisons. Substituting P2X7 receptor antagonist-2 with another in-class compound is not a trivial procurement decision due to marked inter-compound variation in functional potency against human versus rodent P2X7 orthologs, a critical factor for translational study design. Commercially available P2X7 antagonists exhibit divergent inhibitory profiles across species—for instance, A-740003 demonstrates IC50 values of 18 nM (rat) and 40 nM (human) , A-438079 shows a pIC50 of 6.9 in human recombinant systems , and A-839977 yields IC50 values spanning 20 nM to 150 nM across human, rat, and mouse receptors [1]. Within this heterogeneous landscape, P2X7 receptor antagonist-2 occupies a specific potency niche with its characteristic pIC50 range of 6.5–7.5. Without direct species-matched comparative data, researchers risk selecting an analog with inadequate or unexpected potency in their specific experimental model system.

P2X7 Receptor Antagonist-2: Quantitative Differentiation and Comparative Potency Analysis


Baseline Potency Against Human and Mouse P2X7 Receptors: Establishing the Core Activity Profile

P2X7 receptor antagonist-2 exhibits functional antagonist activity at both human and mouse P2X7 receptors, with reported IC50 values of 64.7 nM for human P2X7R and 10.1 nM for mouse P2X7R in calcium flux inhibition assays [1]. For reference, the widely used tool compound A-438079 shows a pIC50 of 6.9 (equivalent to an IC50 of approximately 126 nM) in human recombinant P2X7 cell lines under comparable calcium influx assay conditions [2]. This suggests that P2X7 receptor antagonist-2 may offer moderately enhanced potency at the human receptor (64.7 nM vs. ~126 nM) and markedly higher potency at the mouse receptor (10.1 nM), establishing its utility in cross-species experimental designs.

P2X7 purinergic receptor Calcium flux assay Species ortholog selectivity

Potency Contextualization Within the P2X7 Antagonist Landscape

The pIC50 range of 6.5–7.5 reported for P2X7 receptor antagonist-2 corresponds to IC50 values between approximately 32 nM and 316 nM, placing it in the low-to-mid nanomolar potency category for P2X7 antagonism . Cross-study comparison with published values for structurally distinct antagonists reveals: A-438079 (pIC50 = 6.9; IC50 ~126 nM) ; A-740003 (human IC50 = 40 nM, rat IC50 = 18 nM) [1]; and A-839977 (human IC50 = 20 nM, rat IC50 = 42 nM, mouse IC50 = 150 nM) [2]. Unlike clinical-stage candidates such as JNJ-54175446 or JNJ-55308942 that have been characterized in human PET occupancy studies [3], P2X7 receptor antagonist-2 lacks in vivo occupancy, pharmacokinetic, and brain penetration data in the public domain. This positions it specifically as an in vitro and ex vivo research tool rather than a translational or in vivo candidate.

P2X7 antagonist Structure-activity relationship Comparative pharmacology

Structural and Chemical Differentiation for Quality Control and Identity Verification

P2X7 receptor antagonist-2 possesses a well-defined chemical structure with the IUPAC name 1-benzyl-N-[(2,4-dichlorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide, a molecular formula of C19H18Cl2N2O2, and a molecular weight of 377.26 g/mol [1]. This pyrrolidinone carboxamide scaffold is structurally distinguishable from other commercially available P2X7 antagonists: A-438079 features a tetrahydroquinoline core with a tricyclic heteroaromatic system (MW: 342.6 Da, C13H10Cl3N5) ; A-740003 contains a cyanoguanidine-phenylacetamide scaffold with a piperazine moiety (MW differs) ; and Brilliant Blue G is a triphenylmethane dye with sulfonate groups [2]. Vendor specifications indicate a purity threshold of ≥95% for this compound [1], with identity confirmation by NMR and mass spectrometry required for research reproducibility.

Chemical identity verification P2X7 antagonist structure Quality control

Documented Research Application in Neuroinflammation Models

Vendor datasheets consistently report that P2X7 receptor antagonist-2 has demonstrated efficacy in combating neuroinflammation in experimental models, though specific quantitative data (e.g., cytokine suppression percentages, model details) are not publicly disclosed in peer-reviewed literature indexed under this compound identifier [1]. This contrasts with extensively characterized tool compounds such as A-438079, which has been shown to block BzATP-evoked IL-1β release in multiple in vitro and in vivo systems with quantifiable dose-response relationships , and JNJ-47965567, which reduced Iba1 and GFAP immunoreactivity in hippocampal CA3 of PTZ-kindled rats [2]. The absence of published quantitative neuroinflammation efficacy data for P2X7 receptor antagonist-2 represents a significant evidence gap that limits its scientific selection based on demonstrated anti-neuroinflammatory activity.

Neuroinflammation P2X7-mediated cytokine release In vitro pharmacology

Recommended Research Applications for P2X7 Receptor Antagonist-2 Based on Available Evidence


In Vitro Characterization of P2X7-Dependent Calcium Signaling in Murine Cell Models

Given the reported mouse P2X7R IC50 of 10.1 nM in calcium flux assays [1], P2X7 receptor antagonist-2 is optimally suited for in vitro studies using murine cell lines or primary mouse immune cells (e.g., microglia, macrophages) where P2X7-dependent calcium mobilization serves as the primary functional readout. Its approximately 6-fold greater potency at mouse versus human receptors (10.1 nM vs. 64.7 nM) positions it as a particularly sensitive tool for murine systems. Researchers should employ appropriate vehicle controls (DMSO concentration ≤0.1%) and validate target engagement using BzATP-stimulated calcium responses in the presence of increasing antagonist concentrations.

Cross-Species Comparative Pharmacology of P2X7 Orthologs

The availability of quantitative potency data for both human (IC50 = 64.7 nM) and mouse (IC50 = 10.1 nM) P2X7 receptors makes P2X7 receptor antagonist-2 a useful comparator for cross-species ortholog pharmacology studies [1]. This compound can serve as a reference antagonist in side-by-side experiments examining species-dependent differences in P2X7 antagonist sensitivity. Such studies are valuable for evaluating the translational fidelity of mouse models to human P2X7 pharmacology before advancing to in vivo testing of clinical-stage candidates like JNJ-54175446 or LY3857210.

Chemical Probe Validation and Counter-Screening in P2X7 Target Identification Campaigns

With a defined chemical structure (1-benzyl-N-[(2,4-dichlorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide; C19H18Cl2N2O2; MW: 377.26 g/mol) and ≥95% purity specification [2], P2X7 receptor antagonist-2 can be employed as a structurally distinct chemical probe for target validation studies. Its pyrrolidinone carboxamide scaffold differs from the tetrahydroquinoline core of A-438079, the cyanoguanidine scaffold of A-740003, and the triphenylmethane structure of Brilliant Blue G, providing a complementary chemotype for assessing scaffold-dependent off-target effects and confirming that observed phenotypes are mechanism-based rather than compound-specific artifacts.

Neuroinflammation Pathway Analysis with Independent Activity Validation Required

Vendor sources indicate anti-neuroinflammatory activity for this compound [3]; however, the absence of peer-reviewed, quantitatively validated efficacy data necessitates that researchers treat this as a hypothesis-generating tool rather than a validated probe. Procurement for neuroinflammation studies should be accompanied by a plan for independent validation in the user's specific assay system (e.g., LPS- or BzATP-stimulated IL-1β release from primary microglia or THP-1 macrophages). Comparative evaluation against well-characterized tools such as A-438079 or A-740003 is strongly recommended to contextualize any observed effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for P2X7 receptor antagonist-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.